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molecular formula C19H25NO B123971 rac Desisopropyl Tolterodine-d7 CAS No. 480432-14-2

rac Desisopropyl Tolterodine-d7

Cat. No. B123971
M. Wt: 283.4 g/mol
InChI Key: CPLYUIYTJCFQJD-UHFFFAOYSA-N
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Patent
US07355077B2

Procedure details

A mixture of N-isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine (59 g) and 3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropyl-4-methylbenzenesulfonate of Formula IVa (100 g) in acetonitrile (595 ml) was heated in an autoclave at 110-115° C. for 16-18 hours. The reaction mass was cooled to 60-65° C., and solvent was distilled completely under vacuum. Charged ethyl acetate (290 ml) and water (590 ml) to the residue. Separated the aqueous layer and extracted with 118 ml of ethyl acetate. Combined organic layers were washed with water (590 ml) and distilled completely to obtain 108 g of syrup. This syrup was loaded onto a silica gel column and eluted with 5% ethyl acetate in chloroform. Distilled the solvent completely to get 38 g of the title compound as syrup.
Quantity
59 g
Type
reactant
Reaction Step One
Name
3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropyl-4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
595 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH2:5][CH2:6][CH:7]([C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1[OH:21])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:3])[CH3:2].C([O:29][C:30]1[CH:35]=[CH:34][C:33]([CH3:36])=[CH:32][C:31]=1[C:37]1[C:38]([CH2:48][CH2:49][CH2:50][C:51]2C=CC=C[CH:52]=2)=C(S([O-])(=O)=O)C=C[C:42]=1[CH3:43])C1C=CC=CC=1>C(#N)C>[CH2:7]([O:21][C:15]1[CH:16]=[CH:17][C:18]([CH3:20])=[CH:19][C:14]=1[CH:7]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:6][CH2:5][N:4]([CH:1]([CH3:2])[CH3:3])[CH2:43][CH2:42][CH:37]([C:31]1[CH:32]=[C:33]([CH3:36])[CH:34]=[CH:35][C:30]=1[OH:29])[C:38]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C(C)(C)NCCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)O
Name
3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropyl-4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C)C=1C(=C(C=CC1C)S(=O)(=O)[O-])CCCC1=CC=CC=C1
Name
Quantity
595 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
112.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 60-65° C.
DISTILLATION
Type
DISTILLATION
Details
solvent was distilled completely under vacuum
CUSTOM
Type
CUSTOM
Details
Separated the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extracted with 118 ml of ethyl acetate
WASH
Type
WASH
Details
Combined organic layers were washed with water (590 ml)
DISTILLATION
Type
DISTILLATION
Details
distilled completely

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C)C(CCN(CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)O)C(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 108 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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